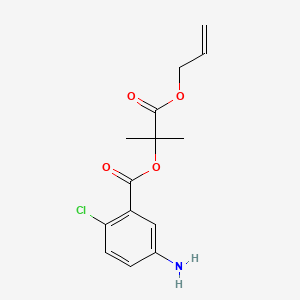

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate

Número de catálogo B8485184

Peso molecular: 297.73 g/mol

Clave InChI: RGPKEFLHWNRAPS-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06258982B1

Procedure details

0.9 g of vanadium-containing active carbon prepared according to Example A1 is added to a solution of 16.1 g of 2-(2-chloro-5-nitrobenzoyloxy)-2-methyl-propionic acid allyl ester and 100 mg of toluene in an autoclave having a stirrer. 82 mg of platinum-carbon catalyst together with 50 mg of hypophosphorous acid and 2 ml of deionised water are placed in a seperate glass vessel, and the mixture is stirred for 10 minutes. The catalyst suspension is then transferred to the autoclave, rinsing the glass vessel with 4 ml of deionised water, and hydrogenated for 2 hours at a temperature of 100° C. and a hydrogen pressure of 20 bar. After cooling and rendering the autoclave inert using nitrogen, the catalyst is filtered off and washed with 20 ml of toluene. After working up by distillation, 14 g of 2-(2-chloro-5-amino-benzoyloxy)-2-methyl-propionic acid allyl ester having a content of 98.9% according to HPLC are obtained (yield 94.8% of theory).

Name

2-(2-chloro-5-nitrobenzoyloxy)-2-methyl-propionic acid allyl ester

Quantity

16.1 g

Type

reactant

Reaction Step One

Yield

94.8%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:4][C:5](=[O:22])[C:6]([O:9][C:10](=[O:21])[C:11]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[CH:13][C:12]=1[Cl:20])([CH3:8])[CH3:7])[CH:2]=[CH2:3].C1(C)C=CC=CC=1.[PH2](O)=O>[Pt].[C].[V].O>[CH2:1]([O:4][C:5](=[O:22])[C:6]([O:9][C:10](=[O:21])[C:11]1[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:12]=1[Cl:20])([CH3:8])[CH3:7])[CH:2]=[CH2:3] |f:3.4|

|

Inputs

Step One

|

Name

|

2-(2-chloro-5-nitrobenzoyloxy)-2-methyl-propionic acid allyl ester

|

|

Quantity

|

16.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OC(C(C)(C)OC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O)=O

|

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

50 mg

|

|

Type

|

reactant

|

|

Smiles

|

[PH2](=O)O

|

|

Name

|

|

|

Quantity

|

82 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt].[C]

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

[V]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing the glass vessel with 4 ml of deionised water

|

WAIT

|

Type

|

WAIT

|

|

Details

|

hydrogenated for 2 hours at a temperature of 100° C.

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 20 ml of toluene

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After working up by distillation, 14 g of 2-(2-chloro-5-amino-benzoyloxy)-2-methyl-propionic acid allyl ester having a content of 98.9%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained (yield 94.8% of theory)

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)OC(C(C)(C)OC(C1=C(C=CC(=C1)N)Cl)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 94.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |